Lsd1-IN-25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-25 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, particularly cancer, due to its role in promoting oncogenesis and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s potency and selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation may involve alkyl halides and strong bases
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced biological activities and therapeutic applications .
Scientific Research Applications
Lsd1-IN-25 has a wide range of scientific research applications, including:
Cancer Research: As an LSD1 inhibitor, this compound is extensively studied for its potential to inhibit tumor growth and metastasis. .
Epigenetic Studies: this compound is used to investigate the role of LSD1 in epigenetic regulation and gene expression. .
Neurobiology: Research has explored the potential of this compound in neurodegenerative diseases, where LSD1 inhibition may have therapeutic benefits by modulating neuronal gene expression and synaptic plasticity
Drug Development: this compound serves as a lead compound for the development of new LSD1 inhibitors with improved efficacy and selectivity. .
Mechanism of Action
Lsd1-IN-25 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:
Histone Modification: By inhibiting LSD1, this compound increases the levels of methylated H3K4 and H3K9, which are associated with active and repressive chromatin states, respectively.
Gene Expression: The changes in histone methylation influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Tumor Suppression: In cancer cells, this compound can reactivate tumor suppressor genes and inhibit oncogenic pathways, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Lsd1-IN-25 is compared with other LSD1 inhibitors to highlight its uniqueness:
Tranylcypromine: A well-known LSD1 inhibitor that covalently binds to the enzyme’s active site.
Iadademstat (ORY-1001): Another potent LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Known for its efficacy in hematological malignancies, this compound could provide alternative therapeutic options with distinct molecular interactions.
Similar compounds include:
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzine
- Pulrodemstat (CC-90011)
- Seclidemstat (SP-2577)
- Vafidemstat (ORY-2001) .
This compound stands out due to its unique chemical structure and potential for targeted therapeutic applications.
Properties
Molecular Formula |
C32H33ClN6O3S |
---|---|
Molecular Weight |
617.2 g/mol |
IUPAC Name |
(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1 |
InChI Key |
GTPVAJXOALUVNI-RPBOFIJWSA-N |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.